Devimistat: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
Devimistat: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. As a non-redox-active lipoic acid analog, devimistat selectively disrupts the tricarboxylic acid (TCA) cycle, a critical pathway for energy production and biosynthesis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying devimistat's anti-neoplastic activity, supported by preclinical and clinical data. It will delve into its primary targets, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction: Targeting the Metabolic Aberrations of Cancer
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the key metabolic hubs is the mitochondrion, where the TCA cycle orchestrates cellular energy production. Devimistat was developed to exploit the unique metabolic dependencies of cancer cells by targeting key enzymes within this cycle.[1][2][3] It is designed to mimic the catalytic intermediates of lipoic acid, a crucial cofactor for mitochondrial dehydrogenases, thereby selectively disrupting their function in tumor cells.[4][5][6]
Core Mechanism of Action: Dual Inhibition of Key TCA Cycle Enzymes
Devimistat's primary mechanism of action involves the inhibition of two critical mitochondrial enzymes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[7][8][9] This dual inhibition effectively shuts down the two main carbon entry points into the TCA cycle, leading to a metabolic crisis in cancer cells.
Inhibition of the Pyruvate Dehydrogenase Complex (PDC)
Devimistat's inhibition of PDC is indirect. It selectively activates the tumor-specific isoforms of Pyruvate Dehydrogenase Kinases (PDKs).[4] PDKs then phosphorylate and inactivate the E1 subunit of PDC (PDHA1), preventing the conversion of pyruvate to acetyl-CoA.[8][10] This blockade of glucose-derived carbon from entering the TCA cycle is a critical blow to the energy metabolism of many cancer cells.
Inhibition of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)
The inhibition of KGDHC by devimistat occurs through a different mechanism, involving the induction of a reactive oxygen species (ROS) burst.[7] This oxidative stress leads to the direct inactivation of the KGDHC enzyme complex, which is responsible for the conversion of α-ketoglutarate to succinyl-CoA. This second point of inhibition further cripples the TCA cycle.
Downstream Cellular Consequences
The disruption of the TCA cycle by devimistat triggers a cascade of downstream events that ultimately lead to cancer cell death.
Induction of Apoptosis and Necrosis
By collapsing mitochondrial metabolism, devimistat induces both apoptotic and non-apoptotic (necrotic-like) cell death pathways.[6][11] Studies have shown that devimistat treatment leads to the loss of mitochondrial membrane potential and the activation of intrinsic apoptosis.[8][10]
Alterations in Lipid Metabolism
Recent findings have indicated that devimistat also rewires lipid metabolism in pancreatic cancer cells. It activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[12] This repression of lipid metabolism contributes to devimistat's cytotoxic effects.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of devimistat.
Table 1: In Vitro Cytotoxicity of Devimistat
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| NCI-H460 | Human Lung Cancer | 120 | [8] |
| Saos-2 | Human Sarcoma | 120 | [8] |
Table 2: Notable Phase I/II Clinical Trial Efficacy Data
| Cancer Type | Combination Therapy | Objective Response Rate (ORR) | Median Overall Survival (OS) (months) | Reference |
| Pancreatic Cancer | Modified FOLFIRINOX | 61% | 19.9 | [4][5] |
| Acute Myeloid Leukemia (AML) | High-Dose Cytarabine + Mitoxantrone | 52% | 10.4 | [4] |
| Biliary Tract Cancer | Gemcitabine + Cisplatin | 26.1% | 11.7 | [6] |
Note: It is important to acknowledge that despite promising early-phase data, the Phase III AVENGER 500 trial in metastatic pancreatic cancer and the ARMADA 2000 trial in relapsed/refractory AML did not meet their primary endpoints of improving overall survival.[2][13][14]
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of devimistat's mechanism of action.
Cell Viability and Apoptosis Assays
-
Cell Lines: A variety of cancer cell lines have been used, including pancreatic (MiaPaCa-2, Panc-1), lung (NCI-H460), and multiple myeloma cells.[9][10][12]
-
Viability Assays: Cell viability is typically measured using MTT or alamarBlue assays following treatment with devimistat.[12]
-
Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V-FITC/PI staining to detect early and late apoptotic cells.[12] Mitochondrial membrane potential can be assessed using JC-1 staining.[12]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cancer cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated ACC, cleaved PARP, components of the PDC and KGDHC complexes) and subsequently with secondary antibodies for detection.[12]
In Vivo Xenograft Models
-
Animal Models: Human tumor xenograft models are established by subcutaneously injecting cancer cells (e.g., BxPC-3 pancreatic cancer cells, H460 lung cancer cells) into immunodeficient mice.[8]
-
Treatment: Once tumors are established, mice are treated with devimistat (e.g., intraperitoneally) or a vehicle control.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor efficacy of devimistat.[8]
Conclusion
Devimistat represents a novel therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its unique dual-inhibitory mechanism on PDC and KGDHC effectively disrupts the TCA cycle, leading to cancer cell death through multiple pathways. While late-stage clinical trials have faced challenges, the understanding of devimistat's mechanism of action provides valuable insights into targeting cancer metabolism and may inform the development of future anti-mitochondrial agents and combination therapies. Further research is warranted to identify patient populations that may derive the most benefit from this therapeutic approach and to explore novel synergistic combinations.
References
- 1. Devimistat - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cornerstonepharma.com [cornerstonepharma.com]
- 5. cornerstonepharma.com [cornerstonepharma.com]
- 6. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (Devimistat), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]
- 14. Devimistat (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase III AVENGER 500 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
